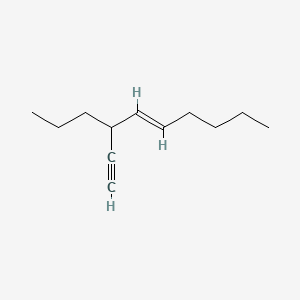
5-Decene, 4-ethynyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decene, 4-ethynyl-, (E)-, also known as (5E)-4-Ethynyl-5-decene, is an organic compound with the molecular formula C12H20. It is a member of the alkenes family, characterized by the presence of a carbon-carbon double bond and an ethynyl group attached to the fourth carbon atom in the decene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decene, 4-ethynyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of 5-Decene, 4-ethynyl-, (E)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Decene, 4-ethynyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form corresponding diols or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a catalyst like palladium on carbon can reduce the double bond and ethynyl group to form the corresponding alkane.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with reagents such as sodium amide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.
Substitution: Sodium amide, lithium diisopropylamide, anhydrous conditions.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkenes and alkynes.
Scientific Research Applications
5-Decene, 4-ethynyl-, (E)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Decene, 4-ethynyl-, (E)- involves its interaction with molecular targets through its double bond and ethynyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Decene, (E)-: An isomer of 5-Decene, 4-ethynyl-, (E)-, differing in the position of the ethynyl group.
4-Nonen-1-yne: A compound with a similar structure but a shorter carbon chain.
3-Propyl-4-nonen-1-yne: Another structurally related compound with different substituents.
Uniqueness
5-Decene, 4-ethynyl-, (E)- is unique due to its specific structural features, including the position of the ethynyl group and the configuration of the double bond.
Properties
CAS No. |
55976-10-8 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(E)-4-ethynyldec-5-ene |
InChI |
InChI=1S/C12H20/c1-4-7-8-9-11-12(6-3)10-5-2/h3,9,11-12H,4-5,7-8,10H2,1-2H3/b11-9+ |
InChI Key |
ZYWLODQNXNNHOV-PKNBQFBNSA-N |
Isomeric SMILES |
CCCC/C=C/C(CCC)C#C |
Canonical SMILES |
CCCCC=CC(CCC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















